molecular formula C15H15BrO4S B2471356 4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate CAS No. 1018157-86-2

4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate

Cat. No.: B2471356
CAS No.: 1018157-86-2
M. Wt: 371.25
InChI Key: FHVNXDSEKBEZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an ethylphenyl group attached to a brominated methoxybenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate typically involves the sulfonation of 5-bromo-2-methoxybenzene followed by the esterification with 4-ethylphenol. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The esterification step may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonate group can be reduced to a sulfonic acid using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-ethylphenyl 5-azido-2-methoxybenzenesulfonate or 4-ethylphenyl 5-thio-2-methoxybenzenesulfonate.

    Oxidation: Formation of 4-ethylphenyl 5-bromo-2-hydroxybenzenesulfonate.

    Reduction: Formation of 4-ethylphenyl 5-bromo-2-methoxybenzenesulfonic acid.

Scientific Research Applications

4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonate group can participate in electrophilic and nucleophilic interactions, respectively, modulating the activity of the target molecules. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzenesulfonate: Lacks the ethylphenyl group, resulting in different chemical and biological properties.

    4-Ethylphenyl 2-methoxybenzenesulfonate:

    4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate: Contains a chlorine atom instead of bromine, leading to variations in its chemical behavior and interactions.

Uniqueness

4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate is unique due to the combination of its ethylphenyl, bromine, and methoxybenzenesulfonate groups. This unique structure imparts specific reactivity and functional properties, making it valuable for diverse scientific research applications.

Properties

IUPAC Name

(4-ethylphenyl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO4S/c1-3-11-4-7-13(8-5-11)20-21(17,18)15-10-12(16)6-9-14(15)19-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVNXDSEKBEZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.